Cas no 1806348-37-7 (1-(3-Bromo-5-cyanophenyl)-3-chloropropan-1-one)

1-(3-Bromo-5-cyanophenyl)-3-chloropropan-1-one structure
1806348-37-7 structure
Product name:1-(3-Bromo-5-cyanophenyl)-3-chloropropan-1-one
CAS No:1806348-37-7
MF:C10H7BrClNO
Molecular Weight:272.525680780411
CID:4793303

1-(3-Bromo-5-cyanophenyl)-3-chloropropan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(3-Bromo-5-cyanophenyl)-3-chloropropan-1-one
    • インチ: 1S/C10H7BrClNO/c11-9-4-7(6-13)3-8(5-9)10(14)1-2-12/h3-5H,1-2H2
    • InChIKey: LFLHBKSOCCHNIL-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C#N)C=C(C=1)C(CCCl)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 260
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 40.9

1-(3-Bromo-5-cyanophenyl)-3-chloropropan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013025410-1g
1-(3-Bromo-5-cyanophenyl)-3-chloropropan-1-one
1806348-37-7 97%
1g
1,460.20 USD 2021-05-31

1-(3-Bromo-5-cyanophenyl)-3-chloropropan-1-one 関連文献

1-(3-Bromo-5-cyanophenyl)-3-chloropropan-1-oneに関する追加情報

Chemical Profile of 1-(3-Bromo-5-cyanophenyl)-3-chloropropan-1-one (CAS No. 1806348-37-7)

1-(3-Bromo-5-cyanophenyl)-3-chloropropan-1-one (CAS No. 1806348-37-7) is a significant compound in the realm of pharmaceutical and agrochemical research, characterized by its unique structural framework that combines bromine, cyano, and chloro substituents on a phenyl ring with an aliphatic side chain. This molecular architecture positions it as a versatile intermediate in synthetic chemistry, particularly in the development of biologically active molecules. The presence of multiple electronegative groups enhances its reactivity, making it a valuable candidate for further functionalization and derivatization.

The compound’s structure, featuring a 3-bromo-5-cyanophenyl moiety linked to a chloropropan-1-one backbone, suggests potential applications in medicinal chemistry. The bromine atom serves as a reactive handle for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl groups. Meanwhile, the cyano group can participate in nucleophilic addition reactions, allowing for the construction of more complex scaffolds. The ketone functionality provides another site for modification, either through reduction to an alcohol or oxidation to an acid derivative.

In recent years, the interest in 1-(3-bromo-5-cyanophenyl)-3-chloropropan-1-one has surged due to its potential in drug discovery. Researchers have leveraged its structural features to design novel inhibitors targeting various biological pathways. For instance, derivatives of this compound have been explored as kinase inhibitors, where the bromine and cyano groups facilitate the introduction of specific pharmacophores that interact with the active sites of these enzymes. Additionally, the compound’s ability to undergo sequential functionalization makes it an attractive scaffold for generating libraries of compounds for high-throughput screening.

One notable application lies in the synthesis of small-molecule modulators of protein-protein interactions (PPIs). The rigid phenyl ring and the electron-withdrawing nature of the cyano and chloro groups contribute to favorable interactions with target proteins. Recent studies have demonstrated that 1-(3-bromo-5-cyanophenyl)-3-chloropropan-1-one derivatives can be tailored to disrupt PPIs involved in cancer progression and inflammation. By modifying the substituents on the aliphatic side chain or introducing additional functional groups, researchers can fine-tune the binding affinity and selectivity of these compounds.

The compound’s utility extends beyond pharmaceuticals into agrochemical research. Its structural features make it a promising precursor for developing novel pesticides and herbicides. The bromine and chloro atoms can be exploited to create bioisosteres that enhance bioavailability and environmental stability while maintaining efficacy against pests. Furthermore, the cyano group allows for further derivatization into urea or amide-based compounds, which are known for their pesticidal properties.

From a synthetic chemistry perspective, 1-(3-bromo-5-cyanophenyl)-3-chloropropan-1-one serves as an excellent building block for constructing more complex molecules. Its modular nature allows chemists to apply various transformation strategies, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and condensation reactions. These transformations enable the rapid assembly of diverse libraries of compounds for medicinal chemistry applications. The compound’s versatility has been highlighted in several synthetic studies where it was used as a key intermediate in multi-step syntheses of bioactive molecules.

The latest advancements in computational chemistry have further enhanced the utility of 1-(3-bromo-5-cyanophenyl)-3-chloropropan-1-one. Molecular modeling studies have revealed insights into its binding interactions with biological targets, guiding rational drug design efforts. These studies have identified key pharmacophoric elements within its structure that contribute to its biological activity. By integrating experimental data with computational predictions, researchers can optimize the compound’s properties for improved efficacy and reduced toxicity.

In conclusion,1-(3-bromo-5-cyanophenyl)-3-chloropropan-1-one (CAS No. 1806348-37-7) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features enable diverse synthetic transformations and biological applications. As research continues to uncover new uses for this compound, it is poised to remain a cornerstone in the development of innovative chemical entities.

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